Calicene
Description
Calicene (triapentafulvalene) is a bicyclic hydrocarbon consisting of a cyclopentadienyl (five-membered) ring and a cyclopropenyl (three-membered) ring connected by an exocyclic double bond (Figure 2a, ). Its ground-state structure is stabilized by aromaticity arising from a push-pull electronic interaction between the electron-rich cyclopentadienyl ring and the electron-deficient cyclopropenyl ring (Figure 2a) . This delocalization results in a significant dipole moment (4.44 D) , distinguishing it from nonpolar hydrocarbons.
This compound exhibits a unique singlet-triplet (S-T) inversion in its excited states, where the lowest singlet (S₁) state is lower in energy than the lowest triplet (T₁) state. This violation of Hund’s rule arises from non-overlapping HOMO and LUMO orbitals localized on separate rings, leading to charge-transfer (CT)-type excited states with minimal electron-hole overlap (Figure 2c-d) . Computational studies at the EOM-CCSD/cc-pVDZ level confirm S₁-T₁ energy gaps as low as −9 meV in push-pull substituted derivatives, making this compound a promising candidate for organic light-emitting diodes (OLEDs) and other optoelectronic applications .
Properties
CAS No. |
6249-23-6 |
|---|---|
Molecular Formula |
C8H6 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
5-cycloprop-2-en-1-ylidenecyclopenta-1,3-diene |
InChI |
InChI=1S/C8H6/c1-2-4-7(3-1)8-5-6-8/h1-6H |
InChI Key |
ZXWMPJFQZJXFQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Calicene can be synthesized through various methods, including the dehydrogenation of cyclohexadiene derivatives or the rearrangement of certain cyclic compounds. The reaction conditions typically involve high temperatures and the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the double bond between the cyclopentadiene and cyclopropene rings.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale dehydrogenation reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced catalysts and optimized reaction conditions can help achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Calicene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the structure of this compound and produce different derivatives.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Substitution reactions involving this compound typically require strong electrophiles or nucleophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, such as this compound dioxide, and reduced derivatives, such as this compound dihydride. Substitution reactions can lead to the formation of various substituted Calicenes, depending on the reagents used.
Scientific Research Applications
Calicene has several scientific research applications across various fields:
Chemistry: this compound is used as a building block in organic synthesis and as a ligand in coordination chemistry. Its unique structure and high resonance energy make it a valuable compound for studying molecular interactions and reactions.
Biology: this compound derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties. These derivatives can interact with biological targets and modulate cellular processes.
Medicine: this compound and its derivatives are being explored for their therapeutic potential in treating various diseases. Their ability to bind to specific molecular targets makes them promising candidates for drug development.
Industry: this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties contribute to the development of new materials with enhanced performance and functionality.
Mechanism of Action
The mechanism by which Calicene exerts its effects depends on its specific application. In general, this compound and its derivatives interact with molecular targets through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate biological processes and lead to desired therapeutic outcomes.
Molecular Targets and Pathways Involved: this compound derivatives can target various molecular pathways, including those involved in cell signaling, gene expression, and enzyme activity. By binding to specific receptors or enzymes, this compound derivatives can influence cellular processes and contribute to their biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparison
The following compounds share structural or electronic similarities with calicene but differ in key properties:
Key Findings :
- Azulene , though structurally similar, retains Hund’s rule in excited states due to overlapping HOMO-LUMO orbitals .
- trans-Bithis compound (a this compound dimer) exhibits S-T inversion between S₁ and T₂ states, but its central cyclooctatetraene (COT)-like ring reduces antiaromaticity compared to pure COT .
- Sesquifulvalene , a larger fulvalene, lacks sufficient push-pull character (lower dipole moment) to induce S-T inversion .
- COLDEM , a pentalene derivative, achieves S-T inversion via high symmetry and aromaticity-driven stabilization, but its synthesis is more complex than this compound derivatives .
Substituent Effects on this compound Derivatives
Substituents modulate this compound’s frontier molecular orbital (FMO) energies and S-T gaps:
Mechanism : Push (electron-donating) groups destabilize the HOMO on the 5-membered ring, while pull (electron-withdrawing) groups stabilize the LUMO on the 3-membered ring. Combined push-pull substitution maximizes CT character, enabling S₁-T₁ inversion .
Aromaticity and Stability
- This compound maintains aromaticity in the ground state but loses it in excited states due to dipole reversal .
- trans-Bithis compound balances antiaromaticity in the central ring with aromatic peripheral rings, enabling stability despite its size .
- Sesquifulvalene ’s lower dipole moment (3.3 D vs. 4.7 D in this compound) results in weaker push-pull effects, preventing S-T inversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
